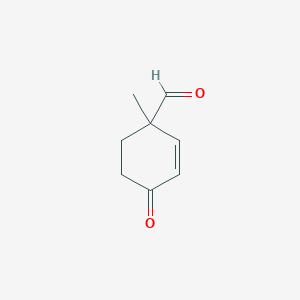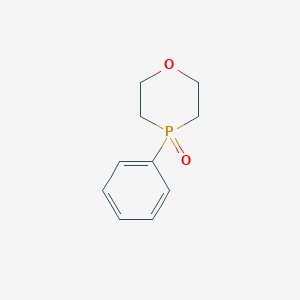
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide is a heterocyclic compound with the molecular formula C10H13O2P. It features a six-membered ring containing both oxygen and phosphorus atoms, with a phenyl group attached to the phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide typically involves the reaction of phenylphosphonic dichloride with diols under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state phosphorus compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide exerts its effects involves interactions with various molecular targets. The phosphorus atom can form coordination complexes with metals, influencing catalytic processes. The phenyl group can participate in π-π interactions, affecting the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Oxathiane: Similar six-membered ring structure but contains sulfur instead of phosphorus.
1,4-Dioxane: Contains two oxygen atoms in the ring instead of phosphorus and oxygen.
Phosphorinane: A six-membered ring containing only phosphorus and carbon atoms.
Uniqueness
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide is unique due to the presence of both oxygen and phosphorus in the ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
52427-43-7 |
|---|---|
Fórmula molecular |
C10H13O2P |
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
4-phenyl-1,4λ5-oxaphosphinane 4-oxide |
InChI |
InChI=1S/C10H13O2P/c11-13(8-6-12-7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
SVSWBELTSKUCCP-UHFFFAOYSA-N |
SMILES canónico |
C1CP(=O)(CCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



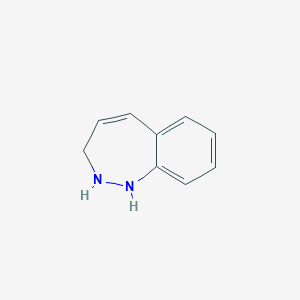
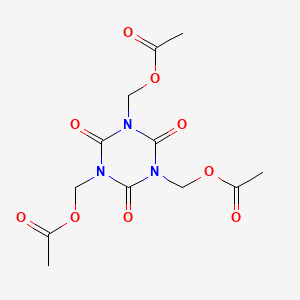
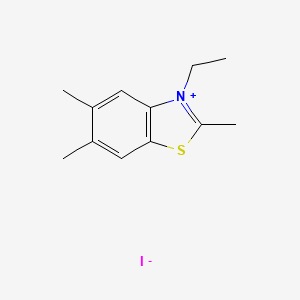
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
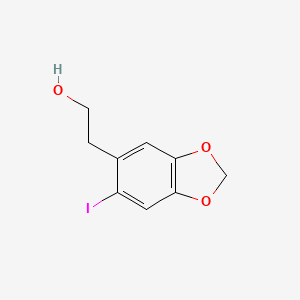
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
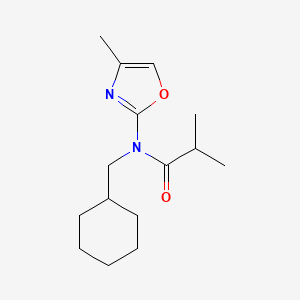

![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
